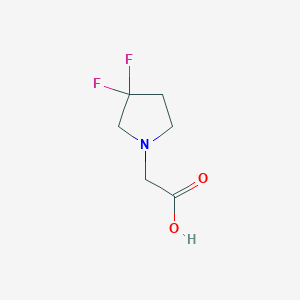

2-(3,3-二氟吡咯烷-1-基)乙酸

描述

2-(3,3-Difluoropyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C6H9F2NO2 and its molecular weight is 165.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

2型糖尿病治疗

该化合物因其作为二肽基肽酶IV(DPP-IV)抑制剂的作用而受到研究 。DPP-IV抑制剂是一类药物,有助于延长肠降血糖素激素的作用,这些激素以葡萄糖依赖性方式增加胰岛素释放并降低血液中的胰高血糖素水平。这使它们在治疗2型糖尿病中有效。

药代动力学和代谢

与2-(3,3-二氟吡咯烷-1-基)乙酸相关的化合物的代谢和排泄途径已得到广泛研究 。了解药代动力学对于开发新药至关重要,因为它有助于确定维持药物在血液中治疗浓度的剂量和给药频率。

疼痛调节

结构类似于2-(3,3-二氟吡咯烷-1-基)乙酸的化合物与阿片类肽的水解有关,阿片类肽参与疼痛调节 。这表明在开发新的止痛药或用于疼痛管理的辅助疗法方面具有潜在的应用。

药物代谢研究

已经对该化合物与细胞色素P450异构体(例如CYP2D6和CYP3A4)的相互作用进行建模,以了解其代谢途径 。这些研究对于预测药物相互作用和潜在的副作用至关重要。

肾脏清除

研究表明相关化合物通过代谢和肾脏清除两种途径消除 。这种知识对于药物的开发至关重要,特别是对于肾功能受损的患者。

胰岛素分泌

该化合物在降血糖素激素(负责胰岛素分解代谢)的失活中的作用,表明其在调节胰岛素分泌和葡萄糖稳态中的重要性 。

载体蛋白和配体功能

该化合物因其作为各种细胞外和细胞内底物的载体蛋白和配体的能力而受到关注 。这种特性可用于靶向药物递送系统。

心血管疾病的治疗

生化分析

Biochemical Properties

2-(3,3-Difluoropyrrolidin-1-yl)acetic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the degradation of incretin hormones . The interaction between 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid and DPP-IV is characterized by competitive inhibition, which can influence glucose metabolism and insulin secretion . Additionally, this compound may interact with other biomolecules, such as cytochrome P450 enzymes, which are involved in its metabolic processing .

Cellular Effects

The effects of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to glucose metabolism and insulin secretion . By inhibiting DPP-IV, 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid can enhance the activity of incretin hormones, leading to increased insulin secretion and improved glucose homeostasis . Furthermore, this compound may affect gene expression and cellular metabolism by modulating the activity of cytochrome P450 enzymes .

Molecular Mechanism

At the molecular level, 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. The compound acts as a competitive inhibitor of DPP-IV, binding to the active site of the enzyme and preventing the degradation of incretin hormones . This inhibition leads to prolonged incretin activity, which enhances insulin secretion and glucose metabolism . Additionally, 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid may undergo metabolic processing by cytochrome P450 enzymes, resulting in various metabolites that can further influence cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that the effects of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid on cellular functions may diminish as the compound degrades . Additionally, the stability and degradation of this compound can influence its long-term effects on cellular processes in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit DPP-IV and enhance glucose metabolism without significant adverse effects . At higher doses, toxic effects may be observed, including potential liver toxicity and alterations in metabolic pathways . These dosage-dependent effects highlight the importance of determining optimal dosing regimens for therapeutic applications of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid .

Metabolic Pathways

2-(3,3-Difluoropyrrolidin-1-yl)acetic acid is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation, N-dealkylation, and amide hydrolysis, resulting in various metabolites . These metabolic pathways can influence the compound’s activity, stability, and overall effects on cellular functions . Additionally, phase II metabolic pathways, such as glucuronidation and glucosidation, further modify the compound and its metabolites .

Transport and Distribution

The transport and distribution of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid within cells and tissues are influenced by various transporters and binding proteins . The compound is rapidly absorbed and distributed in different tissues, with maximal plasma concentrations achieved within an hour after administration . The majority of the compound is excreted through the urine, indicating renal clearance as a primary route of elimination . The distribution and transport of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid can affect its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid is determined by its interactions with cellular compartments and organelles . The compound may be directed to specific subcellular locations through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s activity and function within cells . Understanding the subcellular localization of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid is crucial for elucidating its precise biochemical roles and potential therapeutic applications .

属性

IUPAC Name |

2-(3,3-difluoropyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2/c7-6(8)1-2-9(4-6)3-5(10)11/h1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNWKUPLYXQOPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

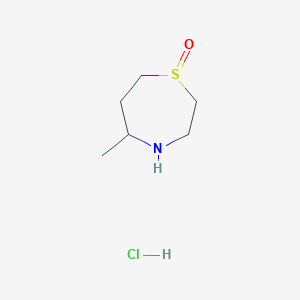

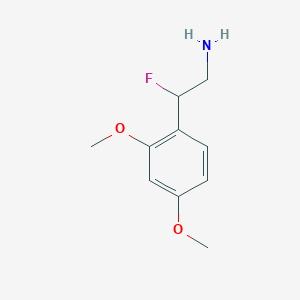

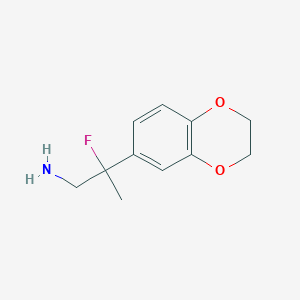

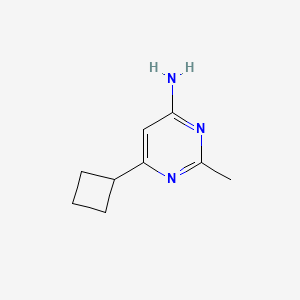

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Piperidin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472482.png)

![[1-(Fluoromethyl)cyclopropyl]methanamine](/img/structure/B1472486.png)